molecular formula C18H30<br>C6H5(CH2)11CH3<br>C18H30 B1670861 Dodecylbenzene CAS No. 123-01-3

Dodecylbenzene

Cat. No. B1670861
Key on ui cas rn: 123-01-3
M. Wt: 246.4 g/mol
InChI Key: KWKXNDCHNDYVRT-UHFFFAOYSA-N
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Patent
US05196625

Procedure details

8.4 Grams of hexenes (containing 90% n-hexenes and 10% methyl-pentenes) was reacted with 17 mgs of nickel bis(2-ethyl hexanoate), 13 mgs of tributyl phosphite and 64 mgs of ethyl aluminum dichloride in 0.8 g of chlorobenzene. After two hours of reaction at between 35 and 45C, 57% of the hexenes were converted to products which contained 90% dodecenes. 78% of those dodecenes had linear or mono-branched structures. The unreacted starting material consisted of 86% n-hexenes and 14% methyl-pentenes, indicating only a very slight preference by the catalyst for dimerizing the linear olefins. As in Example 1, alkylation of benzene with this dodecene mixture using HF catalyst resulted in a 95+ % yield of dodecylbenzene, with less than 1% loss due to olefin fragmentation.
[Compound]
Name
olefins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
13 mg
Type
reactant
Reaction Step Four
Quantity
64 mg
Type
reactant
Reaction Step Four
Quantity
0.8 g
Type
solvent
Reaction Step Four
Quantity
17 mg
Type
catalyst
Reaction Step Four
[Compound]
Name
45C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
hexenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
dodecenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
dodecenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
n-hexenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
methyl-pentenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
P(OCCCC)(OCCCC)OCCCC.[Cl-].[Cl-].C([Al+2])C.[CH:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.[CH2:28]=[CH:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH3:39]>ClC1C=CC=CC=1.C(C(CCCC)C([O-])=O)C.C(C(CCCC)C([O-])=O)C.[Ni+2]>[CH2:39]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[CH2:38][CH2:37][CH2:36][CH2:35][CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH3:28] |f:1.2.3,7.8.9|

Inputs

Step One
Name
olefins
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCCCCCCCCC
Step Four
Name
hexenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
13 mg
Type
reactant
Smiles
P(OCCCC)(OCCCC)OCCCC
Name
Quantity
64 mg
Type
reactant
Smiles
[Cl-].[Cl-].C(C)[Al+2]
Name
Quantity
0.8 g
Type
solvent
Smiles
ClC1=CC=CC=C1
Name
Quantity
17 mg
Type
catalyst
Smiles
C(C)C(C(=O)[O-])CCCC.C(C)C(C(=O)[O-])CCCC.[Ni+2]
Step Five
Name
45C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
hexenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
dodecenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
dodecenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
n-hexenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
methyl-pentenes
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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